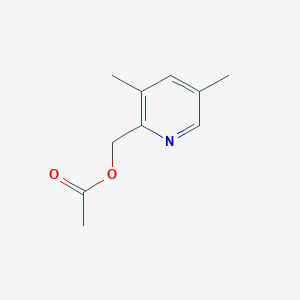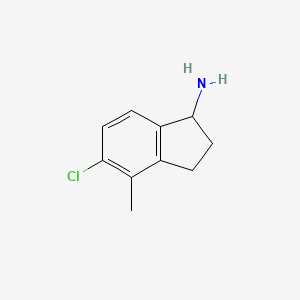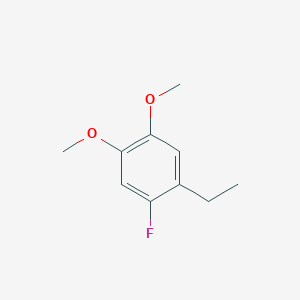![molecular formula C10H17NO2 B11911313 8-Azaspiro[4.5]decane-8-carboxylic acid CAS No. 685501-34-2](/img/structure/B11911313.png)
8-Azaspiro[4.5]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro[4.5]decane-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is straightforward and cost-effective, making it suitable for industrial production . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods: The industrial production of this compound leverages the simplicity and efficiency of the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
8-Azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 8- (tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
- 8-azaspiro[4.5]decane-7,9-dione
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness: 8-Azaspiro[4.5]decane-8-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
685501-34-2 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)11-7-5-10(6-8-11)3-1-2-4-10/h1-8H2,(H,12,13) |
InChI Key |
OZGHNMVYGQTDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
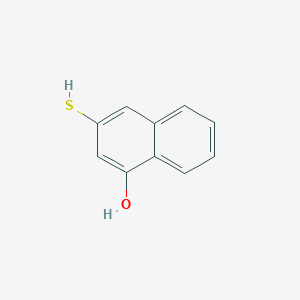


![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
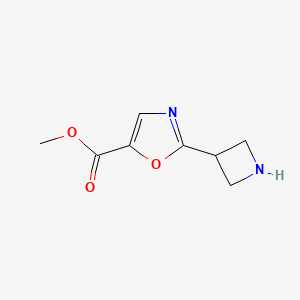
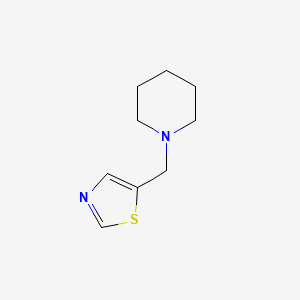

![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
